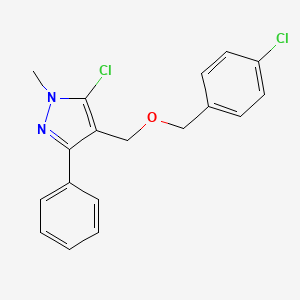

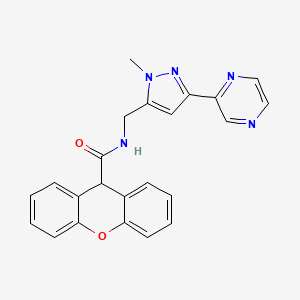

![molecular formula C21H21N3O2 B2612898 2-(10-氧代-3,4-二氢苯并[b][1,6]萘啶-2(1H,5H,10H)-基)-N-(邻甲苯基)乙酰胺 CAS No. 1251616-51-9](/img/structure/B2612898.png)

2-(10-氧代-3,4-二氢苯并[b][1,6]萘啶-2(1H,5H,10H)-基)-N-(邻甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Naphthyridines, also known as diazanaphthalenes, are a group of heterocyclic compounds that include six isomeric bicyclic systems containing two pyridine rings . 1,6-Naphthyridines are one of the members of such a family capable of providing ligands for several receptors in the body . Among such structures, 1,6-naphthyridin-2(1H)-ones are a subfamily that includes more than 17,000 compounds (with a single or double bond between C3 and C4) included in more than 1000 references (most of them patents) .

Synthesis Analysis

The preparation of 3-aryl-7-halo-1,6-naphthyridin-2-amines and 3-aryl-7-halo-1,6-naphthyridin-2 (1H)-ones from the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines has been reported . The reactions were investigated in various solvents (concentrated HCl, 50% HBF4, 70% HF–pyridine, 20% and 90% H2SO4, dilute HCl, and neat TFA). By appropriate choice of solvent and other conditions, good yields of the target compounds could be obtained, although in some cases a variety of different side products was also produced .Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridin-2(1H)-ones includes more than 17,000 compounds (with a single or double bond between C3 and C4) . The diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 of 1,6-naphthyridin-2(1H)-ones has been analyzed .Chemical Reactions Analysis

The chemical reactions for the synthesis of 1,6-Naphthyridin-2(1H)-ones involve the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines . The reactions were investigated in various solvents (concentrated HCl, 50% HBF4, 70% HF–pyridine, 20% and 90% H2SO4, dilute HCl, and neat TFA) .科学研究应用

Receptor Ligands

1,6-Naphthyridin-2(1H)-ones serve as ligands for various receptors within the body. These receptors play crucial roles in cellular signaling pathways. The substituents at positions N1, C3, C4, C5, C7, and C8 of 1,6-naphthyridin-2(1H)-ones significantly impact their binding affinity and selectivity for specific receptors. Researchers have investigated these structural variations to design ligands that interact effectively with biological targets .

FGFR4 Inhibition

A derivative of 1,6-naphthyridin-2(1H)-one has emerged as a novel and selective inhibitor of fibroblast growth factor receptor 4 (FGFR4). FGFR4 plays a critical role in the FGF19 signaling pathway, which is essential for hepatocellular carcinoma (HCC). By specifically targeting the Cys552 residue of FGFR4, researchers have developed potent compounds with improved inhibitory activity against FGFR4 and promising anti-proliferative effects in FGFR4-dependent HCC cell lines .

Scaffold for Drug Development

When designing potential drug candidates, selecting an appropriate central molecular scaffold is crucial. 1,6-Naphthyridin-2(1H)-ones, including our compound of interest, serve as privileged heterocyclic structures. These scaffolds can be modified with substituents to interact with specific biological receptors. Researchers explore the synthetic methods for their preparation, aiming to create effective drug candidates .

Antimicrobial Properties

While specific studies on our compound are limited, related 1,6-naphthyridin-2(1H)-ones have shown promise as antimicrobial agents. Their structural diversity allows for fine-tuning of activity against bacteria, fungi, and other pathogens. Further investigations could reveal whether our compound exhibits similar properties .

Anti-inflammatory Effects

Given the prevalence of inflammatory diseases, compounds that modulate inflammation are of interest. Although direct evidence for our compound is scarce, its structural features suggest potential anti-inflammatory activity. Researchers may explore its effects on relevant pathways and immune responses .

Neuroprotective Potential

1,6-Naphthyridin-2(1H)-ones have been investigated for neuroprotective properties. Their ability to interact with receptors in the central nervous system makes them intriguing candidates. While our specific compound awaits detailed study, it could contribute to the development of neuroprotective agents .

作用机制

Target of Action

The primary target of the compound 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide is the Fibroblast Growth Factor Receptor 4 (FGFR4) . FGFR4 has been identified as a potential target due to its transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (HCC) .

Mode of Action

The compound 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide interacts with FGFR4 by focusing on the specific Cys552 of the FGFR4 subtype . This interaction results in the inhibition of FGFR4, thereby disrupting the FGF19 signaling pathway .

Biochemical Pathways

The compound 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide affects the FGF19 signaling pathway . The downstream effects of this disruption can lead to the inhibition of cell proliferation in FGFR4-dependent HCC cell lines .

Pharmacokinetics

It has been noted that the compound exhibits favorable pharmacokinetic properties . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular and cellular effects of the action of 2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(o-tolyl)acetamide include improved inhibitory capability and selectivity against FGFR4 . This results in excellent anti-proliferative activities against FGFR4-dependent HCC cell lines . Additionally, the compound demonstrated remarkable antitumor efficacy in a Hep-3B HCC xenograft model .

属性

IUPAC Name |

N-(2-methylphenyl)-2-(10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-14-6-2-4-8-17(14)23-20(25)13-24-11-10-19-16(12-24)21(26)15-7-3-5-9-18(15)22-19/h2-9H,10-13H2,1H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLVAZLYSBETLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)C(=O)C4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,12S,13R,14S,23S)-13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B2612815.png)

![2-(2-methylpropyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2612817.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2612819.png)

![2-[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2612821.png)

![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2612825.png)

![5-Fluoro-N-[2-(4-methoxyphenyl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B2612828.png)